molecular formula C13H13N3O B3306211 N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide CAS No. 926233-45-6

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide

Cat. No. B3306211
CAS RN: 926233-45-6
M. Wt: 227.26 g/mol
InChI Key: IMKYISLDWMQDCK-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 926233-45-6 . It has a molecular weight of 227.27 . The IUPAC name for this compound is N-[3-(aminomethyl)phenyl]-2-pyridinecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide derivatives have been extensively studied for their chemical synthesis and properties. One study discussed the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting the importance of substituting the pyridine and pyridone positions for improved enzyme potency and selectivity (Schroeder et al., 2009). Another research focused on the antimicrobial activity of various carboxamide derivatives, demonstrating significant antibacterial and antifungal activities (Zhuravel et al., 2005). Additionally, the conformational and structural diversity of coordination polymers containing carboxamide ligands has been explored, revealing the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers (Yeh et al., 2008).

Biological Activities and Applications

The biological activities of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide derivatives have been a subject of various studies. For instance, the anti-angiogenic and DNA cleavage abilities of novel carboxamide derivatives have been evaluated, showing significant potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017). Moreover, the anticonvulsant properties of specific carboxamide hydrates, exhibiting solid-state rotational disorder, have been investigated, suggesting their utility in designing anticonvulsant drugs (Palmer et al., 1993).

Advanced Material and Catalytic Studies

Research into the structural and catalytic applications of these compounds has revealed their versatility. For example, the synthesis and structural elucidation of dihydropyrimido[1, 2-a]benzimidazole derivatives have been reported, showing the pharmacological significance of these compounds in biomedical applications (Joshi et al., 2022). Additionally, studies on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have described potential antidepressant and nootropic agents (Thomas et al., 2016).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tyrosine-protein kinase abl1 and tyrosine-protein kinase transforming protein abl . These proteins play crucial roles in cell differentiation, division, adhesion, and stress response.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKYISLDWMQDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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